molecular formula C11H19N3O B8390552 (4-Morpholin-4-yl-piperidin-1-yl)-acetonitrile

(4-Morpholin-4-yl-piperidin-1-yl)-acetonitrile

Cat. No. B8390552
M. Wt: 209.29 g/mol
InChI Key: GKUILAKBBLDHAX-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 4-Piperidin-4-yl-morpholine (commercially available from CHESS GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=210.1: 1HNMR(DMSO-d6) 3.65 (s, 2H), 3.55 (t, 4H), 2.80-2.75 (m, 2H), 2.40 (t, 4H), 2.15-2.00 (m, 3H), 1.80-1.70 (m, 2H), 1.40-1.30 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[CH2:3][CH2:2]1.Br[CH2:14][C:15]#[N:16]>>[N:7]1([CH:4]2[CH2:5][CH2:6][N:1]([CH2:14][C:15]#[N:16])[CH2:2][CH2:3]2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to the preparation of Intermediate 149.2 as a colorless oil

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.